N-(2-hidroxi-3-fenilpropil)cinnamamida

Descripción general

Descripción

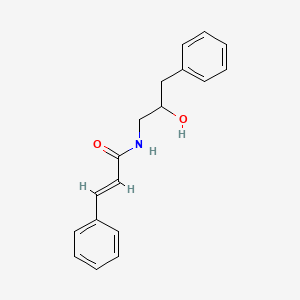

N-(2-hydroxy-3-phenylpropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(2-hydroxy-3-phenylpropyl)cinnamamide includes a cinnamoyl group attached to a phenylpropylamine moiety, which contributes to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

One of the most significant applications of N-(2-hydroxy-3-phenylpropyl)cinnamamide is in the treatment of epilepsy. Research indicates that this compound exhibits notable anticonvulsant activity across various animal models.

Key Findings:

- Animal Studies : KM-568 demonstrated efficacy in several seizure models, including the Frings audiogenic seizure-susceptible mouse model and the maximal electroshock test. The effective doses (ED50) for these models ranged from 13.21 mg/kg to 114.4 mg/kg depending on the method of administration (intraperitoneal or oral) .

- Safety Profile : In vitro studies showed that KM-568 was non-mutagenic and exhibited low cytotoxicity in human cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development as an anticonvulsant agent .

Antioxidant Properties

N-(2-hydroxy-3-phenylpropyl)cinnamamide has also been identified as an effective antioxidant. Its ability to scavenge free radicals makes it a candidate for various therapeutic and cosmetic applications.

Applications in Cosmetic Formulations:

- Skin Protection : The compound can be incorporated into dermatological preparations to protect skin cells from oxidative stress and photooxidation. This is particularly relevant for formulations aimed at preventing skin aging and damage from environmental factors .

- Formulation Stability : It has been suggested that N-(2-hydroxy-3-phenylpropyl)cinnamamide can enhance the stability of cosmetic products by preventing oxidation, thereby prolonging shelf life and efficacy .

Dermatological Applications

In addition to its antioxidant properties, N-(2-hydroxy-3-phenylpropyl)cinnamamide has shown promise in treating hyperpigmentation disorders.

Research Insights:

- Melanogenesis Inhibition : Studies have indicated that derivatives of cinnamic acid, including N-(2-hydroxy-3-phenylpropyl)cinnamamide, can inhibit melanin production in vitro. This is particularly relevant for developing topical treatments for conditions like melasma and age spots .

- Safety in Use : In evaluations involving human skin cells, the compound demonstrated no cytotoxic effects, indicating its potential as a safe ingredient in cosmetic formulations targeting pigmentation issues .

Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Anticonvulsant | Treatment of epilepsy | Effective in multiple seizure models |

| Safety profile established | Non-mutagenic; low cytotoxicity | |

| Antioxidant | Skin protection in cosmetic formulations | Prevents oxidative damage |

| Enhances product stability | Prolongs shelf life | |

| Dermatological | Treatment for hyperpigmentation | Inhibits melanin production |

| Safe for human skin | No cytotoxicity observed |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)cinnamamide typically involves the reaction of methyl cinnamate with phenylethylamine. This reaction is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl cinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers high efficiency, mild reaction conditions, and the ability to recycle the catalyst.

Industrial Production Methods

Industrial production of N-(2-hydroxy-3-phenylpropyl)cinnamamide can be achieved using similar enzymatic synthesis methods in larger-scale continuous-flow reactors. The use of continuous-flow technology allows for better control of reaction parameters, higher yields, and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cinnamamides or phenylpropylamines.

Mecanismo De Acción

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi .

Comparación Con Compuestos Similares

N-(2-hydroxy-3-phenylpropyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

N-(2-hydroxy-2-phenylpropyl)cinnamamide: Similar structure but with different substitution patterns, leading to variations in biological activity.

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains additional pharmacophore groups, enhancing its antimicrobial and anticancer properties.

The uniqueness of N-(2-hydroxy-3-phenylpropyl)cinnamamide lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

N-(2-hydroxy-3-phenylpropyl)cinnamamide is a synthetic derivative of cinnamic acid known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-hydroxy-3-phenylpropyl)cinnamamide features a hydroxy-phenylpropyl group attached to a cinnamide moiety. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that N-(2-hydroxy-3-phenylpropyl)cinnamamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating varying degrees of efficacy.

Table 1: Antimicrobial Activity of N-(2-hydroxy-3-phenylpropyl)cinnamamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 626.62 μM |

| Staphylococcus aureus | 458.15 μM |

| Escherichia coli | 550.96 μM |

The mode of action involves interaction with ergosterol in fungal cell membranes, disrupting their integrity and function .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies indicate that N-(2-hydroxy-3-phenylpropyl)cinnamamide induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.

Case Study: Apoptotic Effects in Colon Cancer Cells

A study evaluated the effects of this compound on colon cancer cell lines (WiDr and C2BBe1). The results demonstrated:

- IC50 values :

- WiDr: 30.8 μM

- C2BBe1: 22.6 μM

The compound modulated the expression of apoptosis-related proteins, including p53 and Bcl-2 family members, leading to increased activation of caspases .

Anticonvulsant Activity

N-(2-hydroxy-3-phenylpropyl)cinnamamide has been investigated for its anticonvulsant properties. In animal models, it exhibited significant efficacy against seizures.

Table 2: Anticonvulsant Activity in Animal Models

| Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock Test | 44.46 (mice) |

| Frings Audiogenic Seizure Model | 13.21 (mice) |

| Hippocampal Kindled Rat Model | Significant reduction in seizure score |

The anticonvulsant mechanism appears to involve modulation of GABA_A receptors and serotonergic pathways .

The biological activity of N-(2-hydroxy-3-phenylpropyl)cinnamamide can be attributed to several mechanisms:

- Interaction with Membranes : The compound disrupts microbial membranes by targeting ergosterol, leading to cell death.

- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways through caspase activation.

- Neuroprotective Effects : Its anticonvulsant properties may stem from enhancing GABAergic transmission and influencing neurotransmitter systems.

Research Findings

Recent studies have highlighted the potential therapeutic applications of N-(2-hydroxy-3-phenylpropyl)cinnamamide in various fields:

- Pharmacology : It shows promise as an antimicrobial agent against resistant strains.

- Oncology : The ability to induce apoptosis suggests potential as an anticancer drug.

- Neurology : Its anticonvulsant effects position it as a candidate for epilepsy treatment.

Propiedades

IUPAC Name |

(E)-N-(2-hydroxy-3-phenylpropyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17(13-16-9-5-2-6-10-16)14-19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMXDHKWCDWAKC-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.